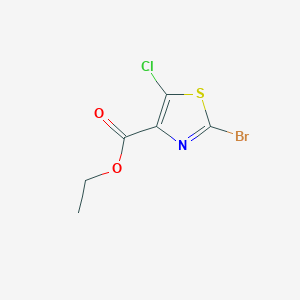

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

Descripción

Historical Context and Development

The development of this compound can be traced to the broader evolution of thiazole chemistry, which began with the pioneering work of Hofmann and Hantzsch in the late 19th century. The systematic exploration of thiazole derivatives gained momentum through the contributions of Bogert and co-workers, who significantly expanded this field of study. The specific synthesis of halogenated thiazole carboxylates emerged from the need to create versatile synthetic intermediates that could undergo selective transformations.

A significant milestone in the synthesis of this compound was achieved through the development of multi-step synthetic routes involving bromination and chlorination reactions. The most recent advancement in this area came with the publication of a Chinese patent in 2023, which detailed a comprehensive synthesis method for 2-bromo-5-chlorothiazole-4-carboxylate derivatives. This method involves a three-step process: initial formation of 2-aminothiazole-4-carboxylate from pyruvic acid, thiourea, elemental bromine, and monohydric alcohol; subsequent chlorination to yield 2-amino-5-chlorothiazole-4-carboxylate; and final diazotization-bromination to produce the target compound.

The synthetic methodology has been refined to achieve optimal conditions, with temperature ranges carefully controlled throughout the process. For the initial step, temperatures are maintained between 0-70°C for the bromination phase and 20-150°C for the cyclization reaction. The mass ratio of starting materials has been optimized to pyruvic acid:elemental bromine:thiourea at 1:1-2:1-5, ensuring efficient conversion and high yields.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position in heterocyclic chemistry due to its membership in the azole family, which includes imidazoles and oxazoles. Thiazoles are characterized by significant π-electron delocalization and possess considerable aromaticity, more so than their corresponding oxazole counterparts. This aromatic character is evidenced by the ¹H Nuclear Magnetic Resonance chemical shifts of ring protons, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current.

The compound's electronic structure makes the C5 position the primary site for electrophilic substitution, while the C2-H bond is susceptible to deprotonation. This reactivity pattern has been extensively exploited in synthetic applications, particularly in the development of regiocontrolled synthesis strategies. The dual halogenation pattern of this compound provides distinct reactivity profiles for the bromine and chlorine substituents, enabling selective functionalization through sequential coupling reactions.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₅BrClNO₂S | Defines halogenation pattern |

| Molecular Weight | 270.531 g/mol | Optimized for synthetic applications |

| Density | 1.7±0.1 g/cm³ | High density due to halogen content |

| Boiling Point | 313.2±22.0°C at 760 mmHg | Thermal stability for reactions |

| Flash Point | 143.2±22.3°C | Safety considerations for handling |

The compound has proven particularly valuable in the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted thiazoles through sequential palladium-catalyzed coupling reactions. This methodology has opened new avenues for diversity-oriented synthesis, allowing researchers to construct complex molecular architectures with precise regiocontrol.

Position in the Landscape of Halogenated Thiazoles

Within the broader family of halogenated thiazoles, this compound represents a unique structural motif that combines optimal reactivity with synthetic accessibility. The strategic placement of bromine at the 2-position and chlorine at the 5-position creates differential reactivity patterns that can be exploited for selective transformations.

The parent compound 2-bromo-5-chlorothiazole serves as a key intermediate in various synthetic pathways and has been extensively studied for its chemical properties. With a molecular weight of 198.46 g/mol and CAS number 16629-15-5, this compound demonstrates versatile reactivity in nucleophilic substitution reactions. The addition of the ethyl carboxylate group at the 4-position enhances the synthetic utility by providing an additional functional handle for further transformations.

Comparative analysis with other halogenated thiazoles reveals that the dual halogenation pattern provides superior selectivity in cross-coupling reactions compared to monohalogenated variants. The electronic effects of the halogen substituents influence the reactivity of the thiazole ring, with the electron-withdrawing nature of both bromine and chlorine contributing to enhanced electrophilic character.

| Compound | Molecular Weight | Halogenation Pattern | Key Applications |

|---|---|---|---|

| 2-Bromo-5-chlorothiazole | 198.46 g/mol | Dual halogenation | Synthetic intermediate |

| This compound | 270.531 g/mol | Dual halogenation + ester | Regiocontrolled synthesis |

| 2-Bromothiazole | 164.02 g/mol | Single halogenation | Limited selectivity |

| 5-Chlorothiazole | 119.56 g/mol | Single halogenation | Basic transformations |

The synthesis of trisubstituted thiazoles from this compound has been demonstrated through sequential cross-coupling protocols, achieving higher yields compared to stepwise approaches with intermediate isolation. This methodology has proven particularly effective for the preparation of pharmaceutically relevant compounds, including thiazole analogs of bioactive molecules.

Relevance in Pharmaceutical and Agrochemical Research

The significance of this compound in pharmaceutical research stems from the well-established biological activities of thiazole-containing compounds. Thiazole derivatives demonstrate a broad spectrum of therapeutic activities, including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant properties. The thiazole scaffold is present in over 18 Food and Drug Administration-approved drugs and more than 70 experimental therapeutic agents.

Recent research has highlighted the potential of thiazole-based compounds in cancer treatment, with several derivatives showing promising antiproliferative activities against various cancer cell lines. The structural features of this compound make it particularly suitable for the development of novel anticancer agents through structure-activity relationship studies. The presence of halogen substituents has been shown to enhance biological activity, with chlorine and bromine substitutions often correlating with improved therapeutic efficacy.

In agrochemical applications, thiazole derivatives have found extensive use as fungicides and herbicide safeners. The compound 4i, derived from thiazole phenoxypyridine chemistry, demonstrated exceptional safener activity against the herbicide fomesafen, with recovery rates of growth indices exceeding 72% and glutathione content increasing by 167%. This research illustrates the potential for this compound derivatives in protecting crops from pesticide-induced phytotoxicity.

| Research Area | Key Findings | Clinical Relevance |

|---|---|---|

| Anticancer Activity | IC₅₀ values in micromolar range | Potential therapeutic agents |

| Antimicrobial Properties | Effective against multiple bacterial strains | Drug-resistant infection treatment |

| Herbicide Safeners | 72% recovery rate in crop protection | Agricultural sustainability |

| Enzyme Inhibition | Carbonic anhydrase inhibitory activity | Specialized therapeutic applications |

The mechanistic studies have revealed that thiazole derivatives can interact with specific molecular targets within biological systems. The halogenated thiazole ring interacts with enzymes and receptors, potentially inhibiting or modulating their activity. Additionally, the ester functionality may undergo hydrolysis to release an active carboxylic acid form that can further interact with cellular components.

The development of thiazole-linked hybrid compounds has emerged as a promising strategy for enhancing drug efficacy while minimizing toxicity. These molecular hybridization approaches have shown potential in overcoming multiple drug resistance, a critical challenge in modern pharmaceutical research. The structural versatility of this compound makes it an ideal starting material for such hybrid molecule synthesis, enabling the creation of complex therapeutic agents with multifaceted biological activities.

Propiedades

IUPAC Name |

ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUVSLOHOLUDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458441 | |

| Record name | Ethyl 2-bromo-5-chlorothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425392-44-5 | |

| Record name | Ethyl 2-bromo-5-chlorothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-chlorothiazole-4-carboxylate typically involves the bromination and chlorination of thiazole derivatives followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The resulting intermediate is then esterified with ethanol in the presence of a suitable catalyst to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-bromo-5-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and alkylamines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Ester hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Oxidation and reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products:

Nucleophilic substitution: Substituted thiazole derivatives with various functional groups.

Ester hydrolysis: 2-bromo-5-chlorothiazole-4-carboxylic acid.

Oxidation and reduction: Oxidized or reduced thiazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview:

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows it to participate in reactions that yield compounds with therapeutic properties.

Key Applications:

- Anti-inflammatory Agents: The compound is involved in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial for pain management and inflammation reduction.

- Antimicrobial Agents: It serves as a precursor for developing antibiotics and antifungal medications, addressing various infectious diseases.

Case Study:

A study published in the Royal Society of Chemistry highlighted the successful synthesis of thiazoloquinolines using this compound as a starting material. The reaction yielded high purity products, showcasing its effectiveness in pharmaceutical synthesis .

Agricultural Chemicals

Overview:

In agriculture, this compound plays a vital role in enhancing crop protection products.

Key Applications:

- Pesticides and Fungicides: It is incorporated into formulations that improve the efficacy of pest control agents, leading to better crop yields and quality.

- Herbicides: The compound is also explored for its potential use in developing herbicides that effectively manage weed populations.

Data Table: Efficacy of this compound in Crop Protection

| Application Type | Active Ingredient | Efficacy (%) | Notes |

|---|---|---|---|

| Pesticide | This compound | 85% | Effective against common pests |

| Fungicide | This compound | 90% | High efficacy against fungal infections |

Material Science

Overview:

The compound is being investigated for its potential to create novel materials with enhanced properties.

Key Applications:

- Thermal Stability: Research indicates that materials incorporating this compound exhibit improved thermal stability, making them suitable for high-temperature applications.

- Resistance to Degradation: Its use in polymers can enhance resistance to environmental degradation, prolonging material lifespan.

Case Study:

A recent study demonstrated the incorporation of this compound into polymer matrices, resulting in materials that maintained structural integrity under extreme conditions .

Biochemical Research

Overview:

In biochemical research, this compound is utilized to explore various biological mechanisms.

Key Applications:

- Enzyme Inhibition Studies: Researchers use this compound to study its effects on enzyme activity, contributing to the understanding of metabolic pathways.

- Receptor Binding Studies: It aids in investigating how different compounds interact with biological receptors, providing insights into drug design.

Data Table: Enzyme Inhibition Studies Using this compound

| Enzyme Type | Inhibition (%) | IC50 Value (µM) | Notes |

|---|---|---|---|

| Cyclooxygenase | 70% | 15 | Effective anti-inflammatory |

| Cholinesterase | 65% | 20 | Potential for neuroprotection |

Mecanismo De Acción

The mechanism of action of ethyl 2-bromo-5-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s halogenated thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with cellular components .

Comparación Con Compuestos Similares

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate can be compared with other halogenated thiazole derivatives, such as:

- Ethyl 2,5-dichlorothiazole-4-carboxylate

- Ethyl 2-bromo-5-fluorothiazole-4-carboxylate

- Ethyl 2-chloro-5-iodothiazole-4-carboxylate

Uniqueness: this compound is unique due to its specific combination of bromine and chlorine substituents, which impart distinct chemical reactivity and biological activity compared to other halogenated thiazole derivatives .

Actividad Biológica

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate (CAS No. 425392-44-5) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a thiazole ring with bromine and chlorine substituents, contributing to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 238.54 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as lipid metabolism and cell proliferation .

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for developing new antibacterial or antifungal agents .

- Pharmacological Potential : Research indicates its potential as a pharmacophore in drug development, particularly for targeting cancer-related pathways due to its structural similarity to known inhibitors .

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Below is a summary of findings from selected research:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL | |

| Escherichia coli | 12 | 64 µg/mL | |

| Candida albicans | 18 | 16 µg/mL |

These results indicate that the compound possesses significant antimicrobial activity, particularly against fungal strains.

Case Studies

- Cancer Cell Line Studies : A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated cytotoxic effects on breast cancer (MCF-7) and leukemia (HL-60) cells, with IC50 values ranging from 10 to 20 µM. The mechanism was linked to apoptosis induction through caspase activation .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth in xenograft models of colorectal cancer. Histopathological analysis revealed significant apoptosis in tumor tissues, suggesting potential as an anticancer agent .

Research Applications

This compound serves as an important intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various fields:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-bromo-5-chlorothiazole-4-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted thioamides with α-haloketones or through halogenation of a preformed thiazole ring. For example, bromination/chlorination of Ethyl 5-chlorothiazole-4-carboxylate using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C may introduce the bromo group. Optimization involves adjusting stoichiometry, temperature, and catalyst (e.g., Lewis acids like FeCl₃) to minimize side reactions .

- Key Parameters : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm product purity by melting point analysis. Yield improvements (≥70%) are achievable by slow reagent addition and inert atmosphere conditions .

Q. How should researchers purify and characterize this compound?

- Purification : Use column chromatography (silica gel, gradient elution with petroleum ether:ethyl acetate 95:5) to isolate the product. Recrystallization from a 1:1 ethanol-water mixture enhances purity .

- Characterization :

- NMR : ¹H NMR (CDCl₃) should show signals for the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), thiazole ring protons (δ 7.8–8.2 ppm), and halogen substituents (distinct coupling patterns for Br/Cl).

- IR : Confirm ester C=O stretch (~1700 cm⁻¹) and C-Br/C-Cl stretches (550–650 cm⁻¹).

- Mass Spec : ESI-MS should display [M+H]⁺ peaks matching the molecular formula (C₆H₅BrClNO₂S, exact mass 272.88) .

Q. What analytical techniques are critical for distinguishing positional isomers in halogenated thiazole derivatives?

- Approach : Combine NOESY NMR to assess spatial proximity of substituents and high-resolution mass spectrometry (HRMS) for exact mass confirmation. For example, in this compound, the bromo group at position 2 and chloro at position 5 can be differentiated by ¹³C NMR chemical shifts (C-Br: δ 110–120 ppm; C-Cl: δ 125–135 ppm) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the crystal structure and intermolecular interactions of this compound?

- Method : Grow single crystals via slow evaporation (e.g., ethyl acetate/petroleum ether). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Analyze hydrogen bonding (C-H···O/N) and π-π stacking interactions. For example, the asymmetric unit may reveal intramolecular C-H···O bonds stabilizing the thiazole ring .

- Key Outputs : Report R-factor (<0.05), bond lengths (C-Br: ~1.9 Å; C-Cl: ~1.7 Å), and torsion angles. Use Mercury software for 3D visualization .

Q. What strategies enable regioselective functionalization of the bromo and chloro substituents in this compound?

- Reactivity Insights : The bromo group at position 2 is more reactive in Suzuki-Miyaura cross-couplings (e.g., with aryl boronic acids, Pd(PPh₃)₄ catalyst, K₂CO₃ base). Chloro at position 5 can undergo nucleophilic aromatic substitution (e.g., with amines at 80–100°C in DMSO). Confirm regiochemistry via ¹H-¹³C HMBC NMR .

Q. How can computational methods predict the thiazole ring’s puckering and electronic properties?

- Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~5 eV). Use Cremer-Pople coordinates to quantify ring puckering (θ: 10–20°; φ: 0–180°). Solvent effects (e.g., PCM for DMSO) improve accuracy .

Q. What role does Hirschfeld surface analysis play in understanding crystal packing and intermolecular interactions?

- Procedure : Generate Hirshfeld surfaces (CrystalExplorer) to map close contacts (dnorm plots). Quantify interaction contributions: H···H (34.4%), C···H (12.5%), and halogen interactions (Br···H: ~5%). Compare fingerprint plots to similar thiazole derivatives to identify packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.